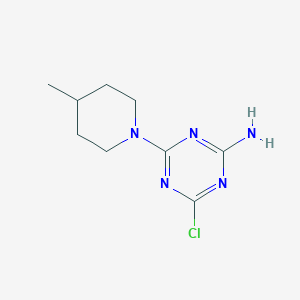

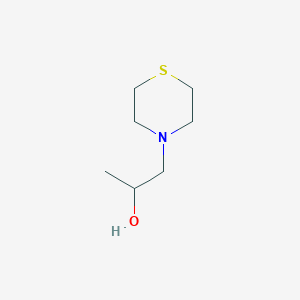

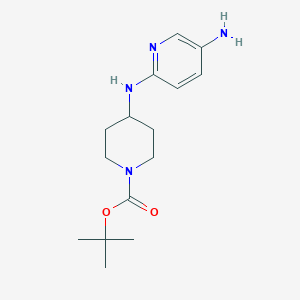

![molecular formula C18H24ClNO B1455335 ({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride CAS No. 1311316-37-6](/img/structure/B1455335.png)

({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride

Vue d'ensemble

Description

({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride is a useful research compound. Its molecular formula is C18H24ClNO and its molecular weight is 305.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial and Anticoccidial Activity

Research on derivatives of phenyl compounds has shown that certain chemical modifications can enhance their activity as coccidiostats and antimicrobials. A study by Georgiadis (1976) demonstrated the synthesis of 5-amino derivatives from a phenyl compound precursor, which exhibited significant in vitro antimicrobial activity and were notably more active as coccidiostats compared to the starting material. These derivatives, including 5,6-Dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-5-(dimethylamino)-2H-pyran-3(4H)-one hydrochloride, showed total protection against Eimeria tenella when administered to chickens, highlighting their potential in veterinary applications for the prevention of coccidiosis Georgiadis, 1976.

Electrochemical Behavior

The electrochemical behavior of quinones with α-hydroxy or α-methoxy groups in acetonitrile was investigated by Bautista-Martínez, González, and Aguilar-martínez (2004). The study found that the presence of a hydroxy group makes quinones reduce more easily than their methoxy counterparts. This behavior is significant in understanding the electron transfer mechanism and could inform the design of electrochemical sensors or redox-active materials based on similar phenyl derivatives Bautista-Martínez et al., 2004.

Synthesis of Nitrogen-Containing Compounds

E. Dikusar and N. Kozlov (2007) explored the use of vanillin derivatives for synthesizing Schiff bases and benzoacridine derivatives. These compounds were synthesized through reactions with methyl and ethyl chloroformates and demonstrated potential for a wide range of applications, including pharmaceuticals and organic materials. The study underscores the versatility of phenyl derivatives in synthetic organic chemistry, particularly in creating compounds with potential biological activity Dikusar and Kozlov, 2007.

Corrosion Inhibition

The inhibitory effect of bipyrazolic compounds on iron corrosion in acidic media was examined by Chetouani, Hammouti, Benhadda, and Daoudi (2005). This study highlights the potential of nitrogen-containing organic compounds, possibly including derivatives similar to the queried chemical, in mitigating corrosion. The compounds acted as efficient corrosion inhibitors, suggesting their application in protecting metals from acidic degradation. Their adsorption followed Langmuir's isotherm, indicating a strong interaction with the metal surface Chetouani et al., 2005.

Anticonvulsant Properties

A study on N-phenyl derivatives of the phthalimide pharmacophore, including compounds with methoxy groups, demonstrated significant anticonvulsant and neurotoxic properties. These compounds were evaluated for their effectiveness against seizures, with several showing promising results in rat models. This research suggests the potential of phenyl derivatives, through structural modification, to act as potent anticonvulsant agents Vamecq et al., 2000.

Mécanisme D'action

Target of action

Many amines, especially aromatic amines, are known to interact with various receptors in the body, such as G-protein coupled receptors or ion channels. The specific target would depend on the exact structure of the compound .

Mode of action

The compound might bind to its target receptor and cause a conformational change, which could trigger a cascade of biochemical reactions within the cell .

Biochemical pathways

The exact pathways affected would depend on the specific target of the compound. For example, if the compound targets a G-protein coupled receptor, it might affect cyclic AMP (cAMP) levels within the cell and thus influence various signaling pathways .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would depend on various factors such as its chemical structure, the route of administration, and the patient’s physiological condition. For example, amines are often well-absorbed in the gastrointestinal tract but might be subject to extensive first-pass metabolism .

Result of action

The result of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in cell signaling and gene expression to effects on tissue or organ function .

Action environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For example, the compound might be more stable and effective at physiological pH and body temperature .

Propriétés

IUPAC Name |

1-[3,5-dimethyl-4-[(3-methylphenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO.ClH/c1-13-6-5-7-16(8-13)12-20-18-14(2)9-17(11-19-4)10-15(18)3;/h5-10,19H,11-12H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLAOHBSVWWEOHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)COC2=C(C=C(C=C2C)CNC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

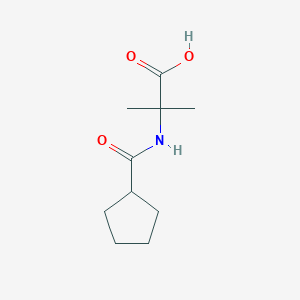

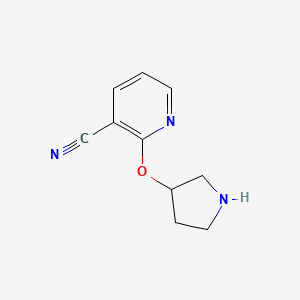

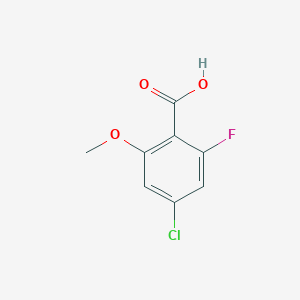

![2-(5-Methyl-4H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride](/img/structure/B1455252.png)

![2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B1455260.png)